3-(4-Aminophenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)benzaldehyde is an organic compound characterized by the presence of an amino group (-NH2) attached to the benzene ring at the 4-position and an aldehyde group (-CHO) attached to the benzene ring at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 4-aminobenzaldehyde with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Direct Amination: Another approach is the direct amination of benzaldehyde derivatives using ammonia or primary amines under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reductive amination processes, which are optimized for efficiency and yield. The choice of reducing agent and reaction conditions is tailored to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to form 3-(4-aminophenyl)benzoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo various substitution reactions, such as diazotization followed by coupling with phenols or aromatic amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, aqueous conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol solvents.
Substitution: Diazotization reagents (nitrous acid, sodium nitrite), coupling reagents (phenols, aromatic amines), acidic or basic conditions.
Major Products Formed:
Oxidation: 3-(4-aminophenyl)benzoic acid.
Reduction: 3-(4-aminophenyl)benzyl alcohol.
Substitution: Various azo compounds, Schiff bases.
Scientific Research Applications
3-(4-Aminophenyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of polymers, resins, and other materials requiring specific chemical properties.
Mechanism of Action
3-(4-Aminophenyl)benzaldehyde is structurally similar to other compounds such as 4-aminobenzaldehyde, 3-aminobenzaldehyde, and 2-aminobenzaldehyde. its unique positioning of the amino and aldehyde groups provides distinct chemical reactivity and properties. These differences make it particularly useful in specific applications where the other compounds may not be as effective.
Comparison with Similar Compounds
4-Aminobenzaldehyde
3-Aminobenzaldehyde
2-Aminobenzaldehyde
Properties
IUPAC Name |
3-(4-aminophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWHDGAKWMCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.